An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-fluoro-N-methylaniline
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-fluoro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Anilines
Halogenated and N-alkylated anilines are foundational building blocks in modern organic synthesis, particularly within the realm of drug discovery. The strategic incorporation of bromine, fluorine, and N-methyl groups, as seen in 5-Bromo-2-fluoro-N-methylaniline, imparts a unique combination of steric and electronic properties. These modifications can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets.[1][2] Anilines are prevalent scaffolds in pharmaceuticals; however, their metabolic pathways can sometimes lead to toxicity.[3] Consequently, the development of aniline derivatives with tailored properties is a critical endeavor in creating safer and more efficacious therapeutics.[4] This guide focuses on providing the core physical data and analytical methodologies essential for the effective utilization of 5-Bromo-2-fluoro-N-methylaniline in research and development.
Molecular Identity and Structure
The fundamental identity of a compound is the bedrock of all subsequent physical and chemical analysis. The structural arrangement of 5-Bromo-2-fluoro-N-methylaniline dictates its inherent properties.
Caption: 2D Structure of 5-Bromo-2-fluoro-N-methylaniline
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | 5-Bromo-2-fluoro-N-methylaniline | N/A |
| CAS Number | 1153252-25-5 | [5][6][7][8] |
| Molecular Formula | C₇H₇BrFN | [5][8] |
| Molecular Weight | 204.04 g/mol | [5][8] |
| Synonyms | N-Methyl-5-bromo-2-fluoroaniline | [8] |
Physical and Chemical Properties: A Data-Driven Overview
A notable challenge in working with 5-Bromo-2-fluoro-N-methylaniline is the scarcity of experimentally determined physical property data. Much of the available information is based on computational predictions. This is not uncommon for novel or specialized reagents. Therefore, the following table presents a combination of available data and predicted values to guide researchers, with the clear delineation between the two.
Table 2: Physical and Chemical Properties
| Property | Value | Notes | Source |
| Appearance | Colorless to light yellow liquid | Predicted | [9][10] |
| Melting Point | No data available | Experimental determination is recommended. | N/A |
| Boiling Point | 235.6 ± 30.0 °C | Predicted | [9][10] |
| Density | 1.578 ± 0.06 g/cm³ | Predicted | [9][10] |
| pKa | 2.81 ± 0.25 | Predicted | [9][10] |
| Solubility | No data available | Expected to be soluble in common organic solvents. | N/A |
The predicted liquid state at room temperature is a critical consideration for handling and reaction setup. This contrasts with the isomeric compound, 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3), which is a solid with a melting point of 86-90 °C.[11][12][13][14] This difference highlights how minor positional changes in substituents can significantly impact the crystalline packing and intermolecular forces of a molecule.
Experimental Protocols for Physical Property Determination
Given the lack of comprehensive experimental data, researchers may need to determine these properties in their own laboratories. The following are standardized, field-proven protocols for key physical property measurements.
Workflow for Physical Property Characterization
Caption: Workflow for characterizing physical properties.
Melting Point Determination
The melting point is a crucial indicator of purity.[11] For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.[11]
Protocol:
-
Sample Preparation: If the sample is solid, crush a small amount into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to load a small amount of the sample. The sample should be tightly packed to a height of 1-2 mm.[15]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Protocol:
-
Sample Preparation: Place a few milliliters of the liquid into a small test tube or fusion tube.
-
Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the liquid.
-
Heating: Attach the test tube to a thermometer and heat it in a suitable apparatus, such as a Thiele tube or an aluminum block.[9]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Heat until a continuous and rapid stream of bubbles is observed.
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.
Solubility Profiling
Understanding a compound's solubility is critical for its application in reactions, formulations, and biological assays.
Protocol:
-
Solvent Selection: Choose a range of representative solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: In a small test tube, add approximately 10 mg of the compound.
-
Solvent Addition: Add the selected solvent dropwise, shaking vigorously after each addition, up to a total volume of 1 mL.
-
Observation: Record the compound as "soluble" if a clear, homogeneous solution is formed. If it remains as a separate phase or suspension, it is "insoluble."
-
Quantitative Assessment (Optional): For more precise measurements, prepare saturated solutions and determine the concentration using techniques like UV-Vis spectroscopy or HPLC.
Spectroscopic Data
While no specific, publicly available spectra for 5-Bromo-2-fluoro-N-methylaniline were identified, predictions based on its structure can be made.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the N-methyl protons, and the N-H proton (if present and not exchanged). The aromatic region will be complex due to splitting from both the fluorine atom and adjacent protons. The N-methyl group will likely appear as a singlet or a doublet depending on the coupling to the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronic effects of the bromine, fluorine, and N-methylamino substituents.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Safety and Handling
As with all halogenated anilines, 5-Bromo-2-fluoro-N-methylaniline should be handled with care in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl or neoprene, as nitrile may have poor compatibility), should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb the material with an inert substance and dispose of it as hazardous waste.
Conclusion and Future Directions
5-Bromo-2-fluoro-N-methylaniline is a valuable, albeit under-characterized, building block for chemical synthesis. While predicted data provides a useful starting point, this guide highlights the critical need for experimental determination of its core physical properties. The provided protocols offer a standardized approach for researchers to generate this essential data, ensuring reproducibility and facilitating the compound's broader application in drug discovery and materials science. As this compound is utilized more frequently, the dissemination of experimentally verified data will be paramount to advancing its potential.
References
-
Calculating physical properties of organic compounds for environmental modeling from molecular structure. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]
-
An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Journal of Chemical Engineering and Chemistry Research. Retrieved January 1, 2026, from [Link]
-
Determination of Melting Point. (n.d.). Clarion University. Retrieved January 1, 2026, from [Link]
-
Melting point determination. (n.d.). University of Calgary. Retrieved January 1, 2026, from [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 1, 2026, from [Link]
-
Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved January 1, 2026, from [Link]
-
Determination of Boiling Point (B.P). (n.d.). vijaynazare.weebly.com. Retrieved January 1, 2026, from [Link]
-
DETERMINATION OF BOILING POINTS. (n.d.). Science in Motion. Retrieved January 1, 2026, from [Link]
-
Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE. Retrieved January 1, 2026, from [Link] melting-point-determination-of-solid-organic-compounds
-
Solubility test for Organic Compounds. (2024). Scribd. Retrieved January 1, 2026, from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 1, 2026, from [Link]
-
5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. (n.d.). ZaiQi Bio-Tech. Retrieved January 1, 2026, from [Link]
-
Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng. Retrieved January 1, 2026, from [Link]
-
5-Bromo-2-fluoro-N-methylaniline | 1153252-25-5. (n.d.). Appchem. Retrieved January 1, 2026, from [Link]
-
5-Bromo-2-fluoroaniline | CAS#:2924-09-6. (n.d.). Chemsrc. Retrieved January 1, 2026, from [Link]
-
Safety Data Sheet: aniline. (n.d.). Chemos GmbH&Co.KG. Retrieved January 1, 2026, from [Link]
-
Aniline. (n.d.). Washington State University. Retrieved January 1, 2026, from [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). ACS Publications. Retrieved January 1, 2026, from [Link]
-
5-Bromo-4-fluoro-2-methylaniline, 96%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. Retrieved January 1, 2026, from [Link]
-
5-Bromo-2-fluoroaniline | C6H5BrFN. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
-
Aniline replacement in drug-like compounds. (2024). Cresset Group. Retrieved January 1, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved January 1, 2026, from [Link]
-
Aniline. (n.d.). University of California, Santa Barbara. Retrieved January 1, 2026, from [Link]
Sources
- 1. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. 5-Bromo-2-methylaniline(39478-78-9) 1H NMR [m.chemicalbook.com]
- 5. 5-Bromo-2-fluoro-N-methylaniline | 1153252-25-5 [sigmaaldrich.com]
- 6. 5-Bromo-2-fluoro-N-methylaniline CAS#: 1153252-25-5 [chemicalbook.com]
- 7. 5-Bromo-2-fluoro-N-methylaniline | 1153252-25-5 [amp.chemicalbook.com]
- 8. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
- 9. 5-bromo-N-but-2-ynyl-4-fluoro-2-methylaniline | C11H11BrFN | CID 107591910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 12. math.unipd.it [math.unipd.it]
- 13. appchemical.com [appchemical.com]
- 14. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]
- 15. rsc.org [rsc.org]




